Cas no 10590-10-0 (Deacetylcephalothin Lactone)

Deacetylcephalothin Lactone structure
Deacetylcephalothin Lactone structure
Product name:Deacetylcephalothin Lactone
CAS No:10590-10-0
MF:C14H12N2O4S2
MW:458.51072
CID:146859
PubChem ID:92044045

Deacetylcephalothin Lactone Chemical and Physical Properties

Names and Identifiers

    • 2-Thiopheneacetamide,N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-
    • Deacetylcephalothin Lactone
    • N-((5aR)-1,7-dioxo-(5ar)-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6t-yl)-2-thiophen-2-yl-acetamide
    • 2-Thiopheneacetamide, N-(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)-, (5aR-trans)-
    • N-(1,4,5a,6-Tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)-2-thiopheneacetamide (5aR-trans)-
    • N-[(5aR,6R)-1,4,5a,6-Tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-thiopheneacetamide
    • Cephalonium lactone
    • Cefalotin Impurity D
    • Cefalonium Impurity C
    • Cefoxitin EP Impurity C
    • N-((6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl)-2-(thiophen-2-yl)acetamide
    • Cefoxitin impurity C
    • 10590-10-0
    • 2-Thiopheneacetamide, N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-
    • CEFOXITIN SODIUM IMPURITY C [EP IMPURITY]
    • N-[(5aR,6R)-1,7-dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-(thiophen-2-yl)acetamide
    • Cefalotin lactone
    • N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide
    • 6KPY72FM7U
    • Inchi: InChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29)/t15-,19-/m1/s1
    • InChI Key: FMZXNVLFJHCSAF-DNVCBOLYSA-N
    • SMILES: NC(C1=CC=[N+](CC2CS[C@@H]3[C@@H](C(=O)N3C=2C([O-])=O)NC(CC2=CC=CS2)=O)C=C1)=O

Computed Properties

  • Exact Mass: 336.023849g/mol
  • Surface Charge: 0
  • XLogP3: 0.2
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 336.023849g/mol
  • Monoisotopic Mass: 336.023849g/mol
  • Topological Polar Surface Area: 129Ų
  • Heavy Atom Count: 22
  • Complexity: 591
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 1.62±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (2 g/l) (25 º C),
  • PSA: 136.51

Deacetylcephalothin Lactone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D198215-10mg
Deacetylcephalothin Lactone
10590-10-0
10mg
$ 196.00 2023-09-08
A2B Chem LLC
AE22221-100mg
Cephalonium lactone
10590-10-0 98%
100mg
$1236.00 2024-04-20
TRC
D198215-100mg
Deacetylcephalothin Lactone
10590-10-0
100mg
$ 1605.00 2023-09-08

Additional information on Deacetylcephalothin Lactone

Deacetylcephalothin Lactone (CAS No. 10590-10-0): An Overview of Its Structure, Properties, and Applications in Biomedical Research

Deacetylcephalothin Lactone (CAS No. 10590-10-0) is a significant compound in the field of medicinal chemistry and pharmacology. This compound, also known as 7β-(2-Amino-2-phenylacetyl)-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 4,4-dioxide, is a derivative of cephalothin, a first-generation cephalosporin antibiotic. The structural modification of cephalothin to Deacetylcephalothin Lactone has been the focus of numerous studies due to its potential therapeutic applications and unique chemical properties.

The structure of Deacetylcephalothin Lactone is characterized by a β-lactam ring, which is a key functional group responsible for its antibiotic activity. The presence of the β-lactam ring, along with the thiazine ring and the acetyloxymethyl substituent, contributes to the compound's stability and reactivity. The lactone moiety in Deacetylcephalothin Lactone adds an additional layer of complexity to its chemical behavior, making it an interesting subject for both synthetic and biological studies.

In terms of physical properties, Deacetylcephalothin Lactone is a white to off-white crystalline solid with a molecular weight of 463.49 g/mol. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol but has limited solubility in water. This solubility profile is crucial for its use in various biological assays and drug delivery systems.

The biological activity of Deacetylcephalothin Lactone has been extensively studied in recent years. One of the primary areas of interest is its potential as an antibiotic. Unlike traditional cephalosporins, which are primarily effective against Gram-positive bacteria, Deacetylcephalothin Lactone has shown promising activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a valuable candidate for the development of new antibiotics to combat multidrug-resistant pathogens.

Recent research has also explored the mechanism of action of Deacetylcephalothin Lactone. Studies have demonstrated that it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in peptidoglycan cross-linking. This mechanism is similar to that of other β-lactam antibiotics but with enhanced specificity and potency due to the unique structural features of Deacetylcephalothin Lactone.

Beyond its antibiotic properties, Deacetylcephalothin Lactone has shown potential in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that Deacetylcephalothin Lactone could be developed as an adjunct therapy for inflammatory diseases.

Another area of interest is the use of Deacetylcephalothin Lactone in cancer research. Preliminary studies have indicated that it may have antiproliferative effects on certain cancer cell lines. Specifically, it has been shown to induce apoptosis in human colon cancer cells by disrupting mitochondrial function and activating caspase pathways. While these results are promising, further research is needed to fully understand the mechanisms involved and to evaluate its potential as an anticancer agent.

The synthesis of Deacetylcephalothin Lactone involves several steps, including the deacylation of cephalothin followed by lactonization. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production. One common approach involves the use of mild acid-catalyzed conditions to achieve selective deacylation without compromising the integrity of the β-lactam ring.

In terms of clinical applications, Deacetylcephalothin Lactone has not yet been approved for use in humans. However, preclinical studies have provided valuable insights into its safety and efficacy profiles. Animal models have shown that it exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further clinical trials.

The future development of Deacetylcephalothin Lactone will likely focus on optimizing its formulation for improved bioavailability and stability. Additionally, efforts will be directed towards identifying synergistic combinations with other antibiotics or therapeutic agents to enhance its therapeutic potential.

In conclusion, Deacetylcephalothin Lactone (CAS No. 10590-10-0) represents a significant advancement in the field of medicinal chemistry and pharmacology. Its unique structure and diverse biological activities make it a valuable compound for further research and development. As ongoing studies continue to uncover new insights into its mechanisms and applications, Deacetylcephalothin Lactone holds great promise for addressing unmet medical needs in various therapeutic areas.

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